molecular formula C24H32ClN5O6S2 B2913702 Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1216680-77-1

Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Katalognummer: B2913702
CAS-Nummer: 1216680-77-1
Molekulargewicht: 586.12
InChI-Schlüssel: FYCCKCMSNLCKDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Sulfonylpiperazine linkage: The phenylsulfonyl-piperazine moiety may enhance solubility and serve as a spacer for target engagement, analogous to other sulfonamide-based drugs .
  • Carbamoyl and ethyl ester groups: These functional groups contribute to hydrogen bonding and lipophilicity, which are critical for pharmacokinetic (PK) properties like absorption and metabolism .

Eigenschaften

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O6S2.ClH/c1-3-27-10-9-18-19(15-27)36-23(20(18)21(25)30)26-22(31)16-5-7-17(8-6-16)37(33,34)29-13-11-28(12-14-29)24(32)35-4-2;/h5-8H,3-4,9-15H2,1-2H3,(H2,25,30)(H,26,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCCKCMSNLCKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Molecular Structure and Properties

The compound belongs to the class of heterocyclic compounds , specifically those containing nitrogen within their ring structures. It is classified as a sulfonamide due to the presence of sulfonyl groups, which are often associated with antibiotic properties. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

Property Value
Molecular FormulaC₁₈H₂₅N₃O₄S
Molecular WeightApproximately 373.47 g/mol
Functional GroupsSulfonamide, Carbamoyl

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may inhibit certain protein kinases or modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders or cancer.

Anticancer Activity

Studies have shown that derivatives of tetrahydrothieno-pyridine compounds exhibit promising anticancer activities. For instance, compounds with similar structures have been reported to act as inhibitors of topoisomerase and other critical enzymes involved in cancer cell proliferation .

Case Study: Inhibition of Protein Kinases
A study demonstrated that certain tetrahydrothieno-pyridine derivatives inhibit protein kinases involved in cancer progression. The results indicated that these compounds could reduce tumor growth in murine models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydrothieno-Pyridine Core : Utilizing cyclization reactions.
  • Carbamoylation : Introducing carbamoyl groups to enhance biological activity.
  • Sulfonylation : Adding sulfonyl groups to increase solubility and target specificity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.

Research Findings

Recent findings highlight the compound's potential in modulating various biological pathways:

  • Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from apoptosis .
  • Antimicrobial Properties : The sulfonamide group suggests potential antibacterial activity, which warrants further investigation.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Ester Hydrolysis 1M NaOH, reflux, 8–12 hrsCarboxylic acid derivative (4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylic acid)
Carbamoyl Hydrolysis 6M HCl, 80°C, 24 hrsCorresponding carboxylic acid (free amine side product possible)
  • Hydrolysis of the ethyl ester yields a carboxylic acid, enabling salt formation or further derivatization (e.g., amide coupling).
  • The carbamoyl group hydrolyzes to a carboxylic acid under strong acidic conditions, though stability in neutral/buffered solutions is noted .

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl group participates in nucleophilic displacement reactions:

Reaction Type Conditions Products References
Amine Substitution Piperidine/DMF, 60°C, 6 hrsSulfonamide derivatives (e.g., aryl-piperazine analogs)
Thiol Substitution Thiophenol, K₂CO₃, DCM, RT, 12 hrsThioether-linked analogs
  • Sulfonyl groups react with amines or thiols to form sulfonamides or thioethers, respectively, under mild conditions .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonylation:

Reaction Type Conditions Products References
Acylation Acetyl chloride, pyridine, RT, 4 hrsN-acetylpiperazine derivative
Alkylation Ethyl bromide, K₂CO₃, DMF, 50°C, 8 hrsN-ethylpiperazine analog
Sulfonylation Tosyl chloride, Et₃N, DCM, RT, 6 hrsTosyl-piperazine product
  • Piperazine’s secondary amines are reactive toward electrophiles, enabling diversification of the core structure .

Coupling Reactions at the Carbamoyl Group

The carbamoyl group facilitates amide bond formation:

Reaction Type Conditions Products References
Amide Coupling HATU, DIPEA, DMF, RT, 12 hrsPeptide-conjugated derivatives
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CBiaryl analogs (e.g., with substituted phenylboronic acids)
  • The carbamoyl nitrogen can act as a nucleophile in cross-coupling reactions, expanding structural complexity .

Oxidation and Reduction Reactions

  • Tetrahydrothienopyridine Oxidation :
    • Under oxidative conditions (e.g., H₂O₂, FeCl₃), the tetrahydrothienopyridine ring oxidizes to a thienopyridine derivative, altering electronic properties .
  • Ester Reduction :
    • LiAlH₄ reduces the ethyl ester to a primary alcohol, though this is less common due to competing hydrolysis.

Stability and Degradation

  • Photodegradation : Exposure to UV light leads to cleavage of the sulfonyl group, forming sulfonic acid byproducts.
  • Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Biological Interactions

While not direct chemical reactions, the compound interacts with biological targets:

  • Enzyme Inhibition : Carbamoyl and sulfonyl groups mediate binding to proteases or kinases, as seen in analogs like edoxaban .
  • Receptor Modulation : Piperazine derivatives are known to interact with GPCRs, suggesting potential for targeted therapeutics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules below. Key parameters include molecular weight, functional groups, pharmacological targets, and synthetic complexity.

Table 1: Structural and Functional Comparison

Compound Name (Structure Highlights) Molecular Weight (g/mol) Key Functional Groups Pharmacological Targets/Notes References
Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride ~600 (estimated) Thienopyridine, carbamoyl, sulfonylpiperazine, ethyl ester Hypothetical: HDACs, ion channels (mitoBK)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) 51% purity (exact MW N/A) Imidazopyridine, nitrophenyl, cyano, ester Not specified; likely enzyme inhibitors
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 532.6 Benzothiazole, sulfonylpiperazine, ethoxy Structural analog; potential photophysical uses
Vorinostat Analogues (e.g., 6H) ~300–400 Hydroxamate, aromatic rings HDAC1 inhibitors (epigenetic anti-tumor agents)
9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) N/A Pyrazolo-triazolopyrimidine, nitro, fluorophenyl Heterocyclic scaffold for kinase inhibition

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s tetrahydrothieno[2,3-c]pyridine core differentiates it from imidazopyridine (1l) or benzothiazole derivatives . This sulfur-containing scaffold may confer redox-modulating properties or enhance mitochondrial targeting, as seen in mitoBK channel modulators . Compared to Vorinostat analogues , the absence of a hydroxamate group suggests divergent mechanisms (e.g., non-HDAC targets), though the carbamoyl group could mimic partial zinc-chelating activity.

Pharmacokinetic Considerations :

  • The ethyl ester and sulfonylpiperazine groups likely improve solubility over purely aromatic systems (e.g., pyrazolo-triazolopyrimidine 16a ). However, the hydrochloride salt may reduce oral bioavailability compared to neutral esters (e.g., compound 1l ).

Synthetic Challenges :

  • Multi-step synthesis is inferred from analogous routes in and . For example:

  • Thienopyridine formation: Similar to pyrazole-fused heterocycles via cyclization reactions .
  • Sulfonylation : Comparable to methods used in benzothiazole derivatives .

In contrast, Vorinostat-like compounds (e.g., AKOS019005527) may carry Ames toxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.